Furan vs. Thiophene Substituent Effect on Antimicrobial Spectrum in Benzofuran-Isoxazole Hybrids
In a parallel series of benzofuran-isoxazole conjugates, the furan-substituted derivatives demonstrate a broader Gram-negative antibacterial spectrum than the corresponding thiophene analogs. While the thiophene congener (5-(thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate shows activity predominantly against Gram-positive Staphylococcus aureus, the furan-bearing compound maintains comparable potency against Escherichia coli, indicating a heteroatom-dependent shift in outer membrane penetration [1]. This trend is consistent with molecular docking studies showing that furan oxygen participates in additional hydrogen-bonding interactions with the glucosamine-6-phosphate synthase active site that are absent with thiophene sulfur, yielding AutoDock binding scores of –10.8 kcal/mol (furan) vs. –9.2 kcal/mol (thiophene) [2]. The quantified difference of –1.6 kcal/mol represents a meaningful gain in predicted target engagement.
| Evidence Dimension | Predicted binding affinity to glucosamine-6-phosphate synthase (GlmS) by AutoDock 4.2 |
|---|---|
| Target Compound Data | –10.8 kcal/mol (representative furan-substituted benzofuran-isoxazole hybrid) |
| Comparator Or Baseline | –9.2 kcal/mol (representative thiophene-substituted analog) |
| Quantified Difference | Δ = –1.6 kcal/mol favoring furan analog |
| Conditions | In silico molecular docking; GlmS crystal structure PDB 1XFF; Lamarckian genetic algorithm, 100 runs per ligand |
Why This Matters
Researchers seeking Gram-negative antibacterial activity should prioritize the furan-substituted scaffold over the thiophene variant because the oxygen heteroatom enables additional hydrogen bonds that translate into stronger predicted target engagement and broader bacterial spectrum.
- [1] K. Manna, Y. K. Agarwal, and K. K. Srinivasan, "Synthesis and biological evaluation of new benzofuranyl isoxazoles as antitubercular, antibacterial and antifungal agents," Indian J. Heterocycl. Chem., vol. 19, pp. 11–16, 2009. View Source
- [2] I. V. Ukrainets et al., "Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19," Russ. J. Gen. Chem., vol. 91, suppl. 1, pp. S112–S122, 2022. PMCID: PMC8926090. View Source
